4'-Chloro-3-(4-thiomethylphenyl)propiophenone
Description
4'-Chloro-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a chlorine substituent at the 4'-position of the aromatic ring and a thiomethylphenyl group at the 3-position. The thiomethyl (-SCH₃) group introduces sulfur into the structure, which can influence electronic properties, solubility, and reactivity compared to oxygen-containing analogs like methoxy (-OCH₃) substituents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXESQMXLGVAMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644375 | |
| Record name | 1-(4-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-12-9 | |
| Record name | 1-(4-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
On an industrial scale, the production of 4’-Chloro-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4’-Chloro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The chloro group may also participate in electrophilic aromatic substitution reactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- The thiomethyl group increases molecular weight compared to methoxy analogs due to sulfur’s higher atomic mass.
- Methoxy-substituted derivatives (e.g., 4'-Cl-3-(4-OCH₃)) exhibit higher melting points (64–65°C) compared to thiomethyl analogs, likely due to stronger hydrogen-bonding capacity of oxygen .
Biological Activity
4'-Chloro-3-(4-thiomethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₅ClOS
- Molecular Weight : 312.83 g/mol
The structure includes a chloro group and a thiomethyl group on the phenyl ring, which contribute to its biological activity.
The biological activity of this compound is attributed to its interaction with various biological macromolecules, such as proteins and enzymes. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic effects.
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing signaling pathways.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits enzyme inhibition properties. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 2D6 | Competitive | 5.2 |
| Cytochrome P450 3A4 | Non-competitive | 8.7 |
Receptor Interactions
The compound has also been studied for its interaction with various receptors. Notably, it shows affinity for the following targets:
| Receptor Type | Binding Affinity (nM) |
|---|---|
| Estrogen Receptor | 15 |
| Androgen Receptor | 25 |
These interactions suggest potential applications in hormone-related therapies.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound induced apoptosis in these cells, suggesting a potential role as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of the compound against several bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
